Welcome to the BenchChem Online Store!
molecular formula C19H19NO5 B8590557 5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid

5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid

Cat. No. B8590557
M. Wt: 341.4 g/mol
InChI Key: UVWBPZKTWPDCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07998965B2

Procedure details

2-[(Biphenyl-4-carbonyl)-amino]-pentanedioic acid 1-tert-butyl ester 5-methyl ester (1.5 g, 3.8 mmol) was dissolved in dichloroethane (26 mL) and the mixture was added to TFA (13 mL). The mixture was stirred at room temperature for 4 hrs. TLC indicated the reaction was complete. Solvent was evaporated by rotovap. The solid obtained was washed with EtOAc and water. After drying, 2-[(Biphenyl-4-carbonyl)-amino]-pentanedioic acid 5-methyl ester was obtained in 87% yield (1.128 g). MS (ESI) m/z 342.
Name
2-[(Biphenyl-4-carbonyl)-amino]-pentanedioic acid 1-tert-butyl ester 5-methyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:29])[CH2:4][CH2:5][CH:6]([NH:14][C:15]([C:17]1[CH:22]=[CH:21][C:20]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[CH:19][CH:18]=1)=[O:16])[C:7]([O:9]C(C)(C)C)=[O:8].C(O)(C(F)(F)F)=O>ClC(Cl)C>[CH3:1][O:2][C:3](=[O:29])[CH2:4][CH2:5][CH:6]([NH:14][C:15]([C:17]1[CH:18]=[CH:19][C:20]([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)=[CH:21][CH:22]=1)=[O:16])[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
2-[(Biphenyl-4-carbonyl)-amino]-pentanedioic acid 1-tert-butyl ester 5-methyl ester
Quantity
1.5 g
Type
reactant
Smiles
COC(CCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)C1=CC=CC=C1)=O
Name
Quantity
26 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated by rotovap
CUSTOM
Type
CUSTOM
Details
The solid obtained
WASH
Type
WASH
Details
was washed with EtOAc and water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.